molecular formula C15H19ClN2O B563840 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole CAS No. 1189919-69-4

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole

Cat. No.: B563840
CAS No.: 1189919-69-4
M. Wt: 281.798
InChI Key: BPRFBRRGRCRQCZ-FIBGUPNXSA-N
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Description

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen. This substitution is useful in various research applications, including metabolic studies, environmental analysis, and clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Butyl and Chloro Groups: The butyl and chloro groups are introduced through alkylation and chlorination reactions, respectively.

    Incorporation of the Benzyloxymethyl Group: The benzyloxymethyl group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted imidazole derivatives.

Scientific Research Applications

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes, including positron emission tomography (PET) scans.

    Industry: Applied in environmental analysis to detect pollutants and in quality control processes

Mechanism of Action

The mechanism of action of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can bind to enzymes and receptors, influencing their activity and providing insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. The presence of the benzyloxymethyl group also provides additional functional versatility compared to similar compounds .

Properties

IUPAC Name

4-chloro-5-(phenylmethoxymethyl)-2-(4,4,4-trideuteriobutyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-2-3-9-14-17-13(15(16)18-14)11-19-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,18)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFBRRGRCRQCZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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